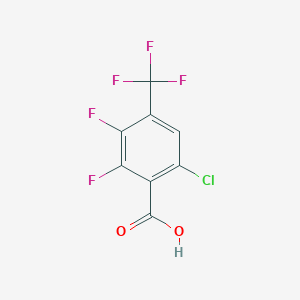
Methyl 3-bromo-4-(3-(dimethylamino)propoxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-bromo-4-(3-(dimethylamino)propoxy)benzoate is an organic compound with the molecular formula C13H18BrNO3 and a molecular weight of 316.19 g/mol . This compound is characterized by the presence of a bromine atom, a dimethylamino group, and a propoxy group attached to a benzoate ester. It is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 3-bromo-4-(3-(dimethylamino)propoxy)benzoate can be synthesized through a multi-step process. One common method involves the reaction of methyl 4-hydroxybenzoate with 3-bromopropanol in the presence of a base to form methyl 4-(3-bromopropoxy)benzoate. This intermediate is then reacted with dimethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-bromo-4-(3-(dimethylamino)propoxy)benzoate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used, such as azides, nitriles, or thiols.
Oxidation: Oxidized products include carboxylic acids or ketones.
Reduction: Reduced products include alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Methyl 3-bromo-4-(3-(dimethylamino)propoxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl 3-bromo-4-(3-(dimethylamino)propoxy)benzoate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the bromine atom can act as a leaving group in substitution reactions. These interactions influence the compound’s reactivity and biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-(bromomethyl)benzoate: Similar structure but lacks the dimethylamino and propoxy groups.
Methyl 3-(bromomethyl)benzoate: Similar structure but lacks the dimethylamino and propoxy groups.
Uniqueness
Methyl 3-bromo-4-(3-(dimethylamino)propoxy)benzoate is unique due to the presence of the dimethylamino and propoxy groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
1131594-65-4 |
|---|---|
Molekularformel |
C13H18BrNO3 |
Molekulargewicht |
316.19 g/mol |
IUPAC-Name |
methyl 3-bromo-4-[3-(dimethylamino)propoxy]benzoate |
InChI |
InChI=1S/C13H18BrNO3/c1-15(2)7-4-8-18-12-6-5-10(9-11(12)14)13(16)17-3/h5-6,9H,4,7-8H2,1-3H3 |
InChI-Schlüssel |
RKKFNVDFWQXOPA-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCOC1=C(C=C(C=C1)C(=O)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2S,3S,4aR,8aR)-2,3-Bis[2-(diphenylphosphino)phenyl]-1,4-dimethyldecahydroquinoxaline](/img/structure/B11925836.png)







![Sodium 1,4-dihydro-[2,2'-biquinoline]-4,4'-dicarboxylate](/img/structure/B11925896.png)
![6-(Trifluoromethyl)benzo[d]oxazole](/img/structure/B11925904.png)

